4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
CAS No.: 152628-03-0
Cat. No.: VC21345669
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid - 152628-03-0](/images/no_structure.jpg)
CAS No. | 152628-03-0 |
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Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C12H14N2O2/c1-3-4-10-13-9-6-8(12(15)16)5-7(2)11(9)14-10/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Standard InChI Key | XWAJTVCEILFDGU-UHFFFAOYSA-N |
SMILES | CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O |
Canonical SMILES | CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O |
Appearance | Pale Yellow to Tan Powder |
Melting Point | >286ºC |
Chemical Identity and Structural Characteristics
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is a benzimidazole derivative characterized by a carboxylic acid group at the 6-position and methyl and propyl substituents at the 4 and 2 positions, respectively. This compound is registered with the Chemical Abstracts Service (CAS) under the number 152628-03-0 and has been assigned the PubChem CID 10262831 .
The molecular formula of this compound is C₁₂H₁₄N₂O₂, corresponding to a molecular weight of 218.25 g/mol . The European List of Notified Chemical Substances (ELINCS) has assigned it the number 424-450-6 .
This compound is also known by several synonyms, including:
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4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid
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2-N-propyl-4-methyl-6-carboxy-benzimidazole
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Telmisartan Intermediate 3
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Telmisartan Benzimidazole Acid
Physical and Chemical Properties
The physical and chemical properties of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid are summarized in the following table:
The compound is described as a white solid in the safety data sheet , though commercial sources may list it as pale yellow to tan in color . It demonstrates limited solubility in water but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . The presence of a carboxylic acid group contributes to its acidic properties, with a predicted pKa of approximately 3.19 .
Synthesis Methods
The synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid has been documented in patent literature, specifically in WO2012/28925 (2012) . The compound can be prepared through a reduction-cyclization sequence from 4-butyramido-3-methyl-5-nitro methyl benzoate.
The detailed synthetic procedure is as follows:
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4-Butyramido-3-methyl-5-nitro methyl benzoate (10 g, 0.036 moles) is suspended in water (60 ml) and heated to 70-80°C.
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A suspension of sodium dithionite (21.75 g, 0.124 moles) in water (60 ml) is added gradually to the reaction mixture.
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The temperature is raised to 90-100°C, and the reaction is monitored until completion.
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The pH of the reaction mixture is adjusted to 10-11, and stirring is continued at the same temperature until the methyl-4-methyl-2-propyl-1H-benzimidazole-6-carboxylate disappears (monitored by TLC).
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The pH is then adjusted to 6-6.5, and the precipitated solid is filtered and dried at 45-50°C .
This procedure yields 7.5 g of 2-n-propyl-4-methyl-6-carboxy benzimidazole, representing a 96.4% yield . The high yield indicates an efficient synthetic route, making this method commercially viable for the production of this important intermediate.
Chemical Stability and Reactivity
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid demonstrates good stability under normal conditions, but there are several important considerations regarding its reactivity and handling:
Reactivity Considerations
The compound may react with strong oxidizing agents, which should be avoided in storage and handling scenarios . The carboxylic acid group in the molecule makes it reactive toward bases and nucleophiles, which is relevant for its use in further synthetic transformations.
Applications and Significance
Pharmaceutical Intermediate
The primary significance of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid lies in its role as a key intermediate in the synthesis of telmisartan, as evidenced by its synonym "Telmisartan Intermediate 3" . Telmisartan is an angiotensin II receptor antagonist used in the treatment of hypertension, heart failure, and diabetic kidney disease.
The benzimidazole core of this compound serves as the structural foundation for telmisartan, with the carboxylic acid group providing a point for further functionalization in the synthetic pathway.
Reference Material
The compound is also used as a reference material for laboratory applications, particularly in analytical chemistry for the identification and quantification of related compounds . Its well-defined chemical properties make it suitable for use as a standard in various analytical techniques.
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